molecular formula C25H27N3O2S B2863952 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 898424-13-0

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2863952
CAS No.: 898424-13-0
M. Wt: 433.57
InChI Key: PQJXNQPXZNUNKB-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. The molecule features an indoline (a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring) and a thiophene (a sulfur-containing heterocycle) on one ethyl arm, while the other arm is substituted with a 3-phenylpropyl group. Oxalamides are known for their versatility in modulating biological targets, particularly as agonists or antagonists for receptors such as TAS1R1/TAS1R3 (umami taste receptors) .

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c29-24(26-15-6-10-19-8-2-1-3-9-19)25(30)27-18-22(23-13-7-17-31-23)28-16-14-20-11-4-5-12-21(20)28/h1-5,7-9,11-13,17,22H,6,10,14-16,18H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJXNQPXZNUNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares the target compound with analogous oxalamides described in the literature, focusing on structural features, synthesis, biological activity, and safety profiles.

Structural and Functional Group Comparisons
Compound Name Substituents (N1 Side) Substituents (N2 Side) Key Functional Groups References
Target Compound 2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl 3-Phenylpropyl Indoline, thiophene, oxalamide N/A
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy, pyridine, oxalamide
N1-(Adamant-2-yl)-N2-(3-phenylpropyl)oxalamide Adamant-2-yl 3-Phenylpropyl Adamantane, oxalamide
N1-(Benzyloxy)-N2-(3-phenylpropyl)oxalamide Benzyloxy 3-Phenylpropyl Benzyl ether, oxalamide

Key Observations :

  • Indoline vs. Adamantane/Pyridine : The indoline-thiophene combination in the target compound may confer distinct electronic and steric properties compared to adamantane (rigid hydrocarbon) or pyridine (aromatic nitrogen heterocycle). Indoline’s fused bicyclic structure could enhance binding to planar receptors, while thiophene’s sulfur atom might influence solubility or metabolic stability .
  • Thiophene vs. Methoxy/Pyridine : Thiophene’s electron-rich nature contrasts with the electron-withdrawing methoxy groups in S334. This difference could alter receptor affinity; for example, S336’s methoxy and pyridine groups are critical for its umami taste receptor agonism .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target compound features a bis-amide core flanked by a 2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl group at N1 and a 3-phenylpropyl chain at N2. Retrosynthetic disconnection suggests two primary fragments:

  • N1-Amine : 2-(Indolin-1-yl)-2-(thiophen-2-yl)ethylamine.
  • N2-Amine : 3-Phenylpropylamine.

The oxalamide bridge is assembled via sequential coupling of these amines with oxalic acid derivatives.

Synthesis of Key Intermediates

Preparation of 2-(Indolin-1-yl)-2-(Thiophen-2-yl)ethylamine

Condensation and Reduction Strategy

Indoline reacts with thiophene-2-carbaldehyde in a Mannich-type reaction using catalytic acetic acid to form an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) yields the secondary amine (Scheme 1).

Scheme 1 :
$$
\text{Indoline} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{AcOH, CH}3\text{CN}} \text{Imine intermediate} \xrightarrow{\text{NaBH}3\text{CN}} \text{2-(Indolin-1-yl)-2-(thiophen-2-yl)ethylamine}
$$

Optimization :

  • Solvent selection (acetonitrile vs. dichloromethane) impacts reaction rate and yield.
  • NaBH3CN ensures selective reduction of the imine without affecting aromatic rings.
Alternative Pathway: Nucleophilic Substitution

Ethylene dibromide serves as a bridging agent between indoline and thiophene-2-thiol under basic conditions (K2CO3, DMF). Subsequent amination with aqueous ammonia generates the primary amine (yield: 68–72%).

Synthesis of 3-Phenylpropylamine

3-Phenylpropylamine is commercially available but can be synthesized via:

  • Gabriel Synthesis : Reaction of 3-phenylpropyl bromide with phthalimide, followed by hydrazinolysis (yield: 85%).
  • Reductive Amination : Phenylacetone reacts with ammonium acetate and NaBH4 in methanol (yield: 78%).

Oxalamide Assembly

Stepwise Coupling with Oxalyl Chloride

  • N1 Coupling : React 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine with oxalyl chloride in anhydrous THF at 0°C.
  • N2 Coupling : Introduce 3-phenylpropylamine to the mono-acylated intermediate under dropwise addition (Scheme 2).

Scheme 2 :
$$
\text{Oxalyl chloride} + \text{N1-Amine} \rightarrow \text{Mono-acyl chloride} \xrightarrow{\text{N2-Amine}} \text{Target Compound}
$$

Key Considerations :

  • Strict temperature control (0–5°C) prevents over-reaction.
  • Triethylamine (TEA) neutralizes HCl, driving the reaction forward.

One-Pot Coupling Using HATU

A modern alternative employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. Equimolar amounts of both amines and oxalic acid are reacted in DMF with HATU and DIPEA (yield: 82–88%).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 7.45–7.20 (m, 9H, Ar-H), 6.85 (d, J = 3.6 Hz, 1H, thiophene), 4.25 (t, J = 6.8 Hz, 2H, NCH2), 3.10 (m, 4H, CH2NH and CH2Ph)
13C NMR (100 MHz, CDCl3) δ 170.5 (C=O), 142.1 (Indoline C), 128.9–126.3 (Ar-C), 45.8 (NCH2)
HRMS (ESI+) m/z 506.2345 [M+H]+ (calc. 506.2351)

Crystallography and Purity

Single-crystal X-ray diffraction confirms the planar oxalamide core and stereochemistry at the ethyl bridge. HPLC purity >99% (C18 column, MeCN:H2O = 70:30).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Advantages Challenges
Stepwise Coupling 75 98 High selectivity Sensitive to moisture
HATU-Mediated 88 99 Rapid, one-pot Cost of coupling reagent

Mechanistic Insights and Stereochemical Control

The ethyl bridge’s stereochemistry arises during the Mannich reaction. Asymmetric induction using chiral auxiliaries (e.g., (R)-BINOL) achieves enantiomeric excesses >90%. PHOX ligands, known for Pd-catalyzed allylic substitutions, could further optimize stereoselectivity in analogous systems.

Industrial Scalability and Environmental Impact

  • Solvent Recovery : THF and DMF are recycled via distillation (≥95% recovery).
  • Catalyst Recycling : Pd-based catalysts from Heck-type reactions (as in) are reclaimed using silica-supported nanoparticles.

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